

In vitro IC50 values of Basroparib on different cell lines

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Basroparib: A Technical Overview of In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of **Basroparib** (STP1002), a selective tankyrase inhibitor. The document details its potency against its primary targets and its effects on various cancer cell lines, supported by experimental protocols and pathway visualizations.

Data Presentation: In Vitro IC50 Values

Basroparib is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key players in the Wnt/ β -catenin signaling pathway.[1][2] Its selectivity for tankyrases over Poly (ADP-ribose) polymerase 1 (PARP1) is a notable feature.[3] The following tables summarize the available quantitative data on **Basroparib**'s inhibitory concentrations.

Table 1: Enzymatic Inhibitory Activity of Basroparib



Target	IC50 (nM)
Tankyrase 1 (TNKS1)	29.94[3]
Tankyrase 2 (TNKS2)	3.68[3]
PARP1	>10,000[3]

Table 2: Cell-Based Activity of Basroparib

While extensive single-agent IC50 values across a broad panel of cancer cell lines are not widely published, the activity of **Basroparib** has been characterized in specific contexts, particularly in colorectal cancer (CRC) cell lines with KRAS mutations.

Cell Line	Cancer Type	Mutation Status	Context of Activity	Reference
SW480	Colorectal Cancer	KRAS-G12V	Synergistic inhibitory potency with MEK inhibitor Trametinib (Basroparib at 1.25-20 µM).[3]	[3]
SW620	Colorectal Cancer	KRAS-G12V/D	Synergistic inhibitory potency with MEK inhibitor Trametinib (Basroparib at 1.25-20 µM).[3]	[3]

It is important to note that the efficacy of **Basroparib** is particularly pronounced in cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene, which leads to a dependency on the Wnt/β-catenin pathway for proliferation.[4]



Signaling Pathway Targeted by Basroparib

Basroparib exerts its anticancer effects by inhibiting the Wnt/ β -catenin signaling pathway. In cancers with an activated canonical Wnt pathway (often due to APC mutations), tankyrases destabilize Axin, a key component of the β -catenin destruction complex.[1] By inhibiting tankyrases, **Basroparib** stabilizes Axin, allowing the destruction complex to form and target β -catenin for degradation. This prevents the nuclear translocation of β -catenin and subsequent transcription of genes involved in cell proliferation.[1]

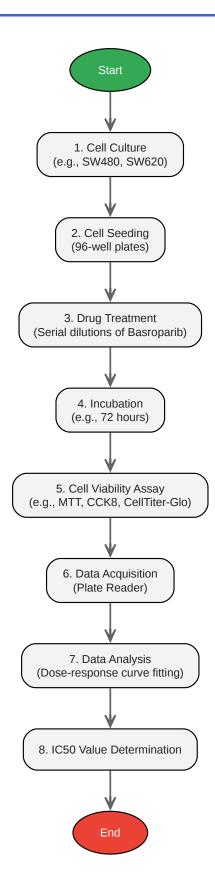
Wnt/β-catenin signaling pathway and the inhibitory action of **Basroparib**.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the potency of a compound. A generalized workflow for an in vitro cell viability assay to determine the IC50 of **Basroparib** is outlined below.

General Experimental Workflow for IC50 Determination





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